molecular formula C21H18O3 B14188955 1-(2,6-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one CAS No. 914383-82-7

1-(2,6-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one

Cat. No.: B14188955
CAS No.: 914383-82-7
M. Wt: 318.4 g/mol
InChI Key: VGFVMUQLJYBUHA-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,6-dimethoxybenzaldehyde and 1-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydrochalcones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Epoxides, quinones, and other oxidized derivatives.

    Reduction: Dihydrochalcones and other reduced forms.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Potential use in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

1-(2,6-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one can be compared with other chalcones and related compounds:

    Similar Compounds: Other chalcones such as 1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

    Uniqueness: The presence of the naphthyl group and the 2,6-dimethoxy substitution pattern on the phenyl ring gives this compound unique chemical and biological properties compared to other chalcones.

Properties

CAS No.

914383-82-7

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one

InChI

InChI=1S/C21H18O3/c1-23-19-11-6-12-20(24-2)21(19)18(22)14-13-16-9-5-8-15-7-3-4-10-17(15)16/h3-14H,1-2H3

InChI Key

VGFVMUQLJYBUHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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